molecular formula C7H2F5NO2S B14046409 1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene

1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene

Cat. No.: B14046409
M. Wt: 259.16 g/mol
InChI Key: ZFQMDXNVEYVUGF-UHFFFAOYSA-N
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Description

1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F5NO2S and a molecular weight of 259.15 g/mol It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

The synthesis of 1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a difluoronitrobenzene precursor. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution reactions. Industrial production methods may involve multi-step synthesis processes, including nitration, fluorination, and thiolation reactions, to achieve the desired compound .

Chemical Reactions Analysis

1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atoms and the trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the trifluoromethylthio group play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene can be compared with similar compounds such as:

Properties

Molecular Formula

C7H2F5NO2S

Molecular Weight

259.16 g/mol

IUPAC Name

1,5-difluoro-3-nitro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F5NO2S/c8-3-1-4(9)6(16-7(10,11)12)5(2-3)13(14)15/h1-2H

InChI Key

ZFQMDXNVEYVUGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])SC(F)(F)F)F)F

Origin of Product

United States

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